1-(4-Nitrobenzoyl)piperidin-4-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C12H15N3O3/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8,13H2 |
InChI Key |
HTIFOGZDWMKLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
1-(4-Nitrobenzoyl)piperidin-4-amine: Technical Profile & Application Guide
The following technical guide details the chemical structure, synthesis, properties, and applications of 1-(4-Nitrobenzoyl)piperidin-4-amine , a critical intermediate in modern drug discovery.
CAS Registry Number: 1158368-56-9 (Hydrochloride salt) IUPAC Name: (4-Amino-1-piperidinyl)(4-nitrophenyl)methanone Synonyms: 4-Amino-1-(4-nitrobenzoyl)piperidine; 1-(4-Nitrobenzoyl)-4-piperidinamine[1]
Executive Summary
This compound is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. It features a piperidine core substituted at the nitrogen (N1) with an electron-withdrawing 4-nitrobenzoyl group and at the C4 position with a primary amine. This specific geometry allows the molecule to serve as a versatile linker, positioning two distinct chemical vectors (the nitro-aromatic system and the primary amine) at a defined distance and orientation. It is a key building block in the synthesis of GPCR ligands, kinase inhibitors (e.g., Akt), and antiviral agents (e.g., HCV assembly inhibitors).
Chemical Structure & Physicochemical Properties[2][3][4][5]
The molecule consists of a semi-rigid piperidine chair conformation. The amide bond at N1 is planar, restricting rotation and creating a distinct dipole. The C4-amine is a primary aliphatic amine, serving as the primary nucleophilic handle for derivatization.
Key Properties Table
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 249.27 g/mol (Free base) |
| Appearance | Off-white to pale yellow solid (typically as HCl salt) |
| Solubility | Soluble in DMSO, MeOH; Moderate in DCM; Poor in Water (Free base) |
| pKa (C4-NH | ~10.5 (Typical for primary aliphatic amines) |
| pKa (N1-Amide) | Non-basic (Neutral) |
| LogP | ~1.2 (Estimated) |
| H-Bond Donors | 2 (Primary amine) |
| H-Bond Acceptors | 4 (Nitro group, Amide carbonyl, Amine) |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
A naive approach might involve reacting 4-nitrobenzoyl chloride directly with piperidin-4-amine. However, this often leads to a mixture of products due to the competing nucleophilicity of the secondary (ring) and primary (exocyclic) amines.
-
Preferred Route: Use of a mono-protected diamine (N-Boc-4-aminopiperidine) ensures regioselectivity.
-
Alternative Route: Reductive amination of 1-(4-nitrobenzoyl)piperidin-4-one.
Optimized Synthetic Protocol (Boc-Protection Route)
This protocol ensures high purity and regiocontrol.
Step 1: Acylation
-
Reagents: tert-Butyl piperidin-4-ylcarbamate (1.0 eq), 4-Nitrobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate in DCM at 0°C.
-
Add TEA.
-
Add 4-nitrobenzoyl chloride portion-wise to control exotherm.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO . -
Product: tert-Butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate.
-
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).
-
Solvent: DCM (if using TFA) or Dioxane.
-
Procedure:
-
Dissolve the intermediate from Step 1 in DCM.
-
Add TFA (excess, typically 1:4 v/v ratio with solvent).
-
Stir at RT for 1–2 hours until Boc removal is complete (monitor for disappearance of starting material).
-
Workup: Concentrate in vacuo.
-
Free Base Generation: Redissolve in DCM, wash with 1N NaOH, dry, and concentrate.
-
Salt Formation: If the HCl salt is desired, use HCl/Dioxane and filter the precipitate directly.
-
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway utilizing Boc-protection to prevent side reactions.
Reactivity & Stability Profile
Understanding the reactivity of this scaffold is crucial for library design.
-
Primary Amine (C4):
-
Nucleophilicity: Highly reactive. Readily participates in amide coupling, reductive amination, sulfonylation, and urea formation.
-
Chemoselectivity: In the presence of the nitro group, the amine can be selectively functionalized without affecting the nitro moiety.
-
-
Nitro Group (Ar-NO
):-
Reduction Potential: Can be reduced to an aniline (Ar-NH
) using H /Pd-C, Fe/NH Cl, or SnCl . -
Strategic Value: This transformation effectively "reverses" the electronic character of the "tail" from electron-withdrawing to electron-donating, often used to tune potency or solubility in late-stage optimization.
-
-
Amide Linker (N1-CO):
-
Stability: Highly stable under standard physiological and synthetic conditions. Resistant to hydrolysis except under strong acidic/basic reflux.
-
Applications in Drug Discovery[4][8][9][10]
This scaffold is a "privileged structure" found in various therapeutic areas.
Kinase Inhibitors (Akt Pathway)
Research has identified 4-amino-1-benzylpiperidines and their benzoyl analogs as potent inhibitors of Protein Kinase B (Akt). The 1-(4-nitrobenzoyl) motif serves as a lipophilic anchor that fits into the kinase pocket, while the 4-amine is derivatized to interact with the hinge region or specific residues like Asp292.
-
Mechanism:[2] ATP-competitive inhibition.
-
Reference:J. Med. Chem. 2010, 53, 5, 2239–2249.
Hepatitis C Virus (HCV) Inhibitors
Derivatives of 4-aminopiperidine, specifically those with N1-benzoyl substitutions, have been optimized to inhibit HCV assembly. The rigid benzoyl linker orients the piperidine to disrupt the colocalization of HCV core proteins with lipid droplets.
-
Reference:ACS Infect. Dis. 2019 (Snippet 1.25).
GPCR Ligands
The scaffold is used to synthesize ligands for chemokine receptors (CCR5, CXCR4) and monoamine transporters. The basic nitrogen of the 4-amine (often tertiary in final drugs) interacts with the conserved aspartate residue in GPCR transmembrane helices.
Functional Derivatization Logic
Caption: Divergent synthesis strategy using the scaffold for library generation.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact intermediate may be limited, standard protocols for nitro-aromatics and primary amines apply.
-
Hazards:
-
Skin/Eye Irritant: The free amine is basic and can cause irritation.
-
Potential Sensitizer: Nitro compounds can be sensitizers; handle with care.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust (if solid) or aerosols.
-
Storage: Store in a cool, dry place. The HCl salt is hygroscopic; keep desiccated.
References
-
PubChem. 1-(4-Nitrobenzyl)piperidine (Related Structure & Properties). National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). 2010, 53(5):2239-49. Available at: [Link]
-
ACS Infectious Diseases. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. 2019. Available at: [Link]
Sources
1-(4-Nitrobenzoyl)piperidin-4-amine CAS number and molecular weight
The following technical guide provides an in-depth analysis of 1-(4-Nitrobenzoyl)piperidin-4-amine , a critical intermediate in medicinal chemistry.
Strategic Scaffold for GPCR and Kinase Inhibitor Development
Executive Summary
This compound is a bifunctional building block extensively utilized in the synthesis of pharmaceutical libraries. Characterized by a piperidine core substituted with a 4-nitrobenzoyl group at the N1 position and a primary amine at the C4 position, this molecule serves as a versatile "linker" scaffold. Its primary utility lies in its ability to undergo orthogonal functionalization—the primary amine allows for amide coupling or reductive amination, while the nitro group can be subsequently reduced to an aniline, enabling further elaboration into ureas or biaryl systems.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is most frequently supplied and handled as its hydrochloride salt to ensure stability and solubility during storage.
| Property | Data |
| Chemical Name | This compound |
| Common Synonyms | (4-Aminopiperidin-1-yl)(4-nitrophenyl)methanone; 4-Amino-1-(4-nitrobenzoyl)piperidine |
| CAS Number (HCl Salt) | 1158368-56-9 |
| Molecular Formula | C₁₂H₁₅N₃O₃ (Free Base) |
| Molecular Weight | 249.27 g/mol (Free Base); 285.73 g/mol (HCl Salt) |
| Physical State | Off-white to pale yellow solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, Water (as salt); Limited solubility in DCM (free base) |
| pKa (Calculated) | ~10.5 (Piperidine amine) |
Synthetic Methodology
The synthesis of this compound is a two-step protocol designed to prevent polymerization. Direct reaction of 4-aminopiperidine with acid chlorides is uncontrolled; therefore, a protection-deprotection strategy using the Boc (tert-butoxycarbonyl) group is required.
Step-by-Step Protocol
Phase 1: Amide Coupling (N-Acylation)
-
Reagents: 4-(N-Boc-amino)piperidine (1.0 eq), 4-Nitrobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions:
to Room Temperature (RT), 4–6 hours.
Procedure:
-
Dissolve 4-(N-Boc-amino)piperidine in anhydrous DCM under nitrogen atmosphere.
-
Add TEA and cool the solution to
. -
Dropwise add a solution of 4-Nitrobenzoyl chloride in DCM. The exotherm must be controlled to prevent Boc cleavage.
-
Warm to RT and monitor by TLC (Ethyl Acetate/Hexane).
-
Workup: Wash with 1N HCl (to remove excess TEA), saturated
, and brine. Dry over and concentrate to yield the intermediate tert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate .
Phase 2: Deprotection (Boc Removal)
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).
-
Conditions: RT, 1–2 hours.
Procedure:
-
Dissolve the intermediate in minimal DCM.
-
Add 4M HCl in Dioxane (5–10 eq).
-
Stir until precipitation of the product is complete (evolution of
gas ceases). -
Isolation: Filter the precipitate and wash with diethyl ether to remove organic impurities. The resulting solid is This compound hydrochloride .[1][2]
Synthetic Pathway Diagram
Caption: Two-step synthesis via Boc-protected intermediate to ensure regioselectivity.
Applications in Drug Discovery
This compound is a "privileged structure" in medicinal chemistry, often used to link a pharmacophore to a solvent-exposed solubilizing group.
Functional Utility
-
Peptidomimetics: The piperidine ring acts as a rigid spacer, mimicking the turn of a peptide chain.
-
Library Synthesis: The free amine is a handle for parallel synthesis (amide coupling, sulfonylation, urea formation).
-
Reduction Precursor: The nitro group is latent. After the amine is derivatized, the nitro group can be reduced (using
or ) to an aniline, enabling a second point of diversity.
Strategic Workflow
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of amine and nitro groups.
Handling and Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3).
-
Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[4][3][5] The HCl salt is hygroscopic; store in a desiccator at
. -
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[5]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 870357, 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide (Related Structure). Retrieved from [Link]
-
Organic Syntheses. (2020).[6] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Organic Syntheses, 97, 96-124.[6] Retrieved from [Link][6]
Sources
Pharmacophore Analysis of Nitrobenzoyl Piperidine Derivatives: A Technical Guide
Topic: Pharmacophore Analysis of Nitrobenzoyl Piperidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists
Executive Summary
The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Raloxifene). When derivatized with a nitrobenzoyl moiety, this scaffold exhibits a distinct pharmacological profile, particularly in antimicrobial (anti-tubercular) and analgesic (opioid receptor modulation) domains.
This guide provides a rigorous technical framework for the pharmacophore analysis of nitrobenzoyl piperidine derivatives. It moves beyond basic structure-activity relationships (SAR) to explore the 3D spatial arrangement of electrostatic and steric features required for high-affinity binding. We focus on the causality of the nitro group—acting not just as a steric filler but as a critical electrostatic anchor and hydrogen bond acceptor.
Structural Rationale & Chemical Space
To design an effective pharmacophore model, one must first deconstruct the ligand into its functional interaction points. The nitrobenzoyl piperidine scaffold consists of three pharmacophorically distinct zones:
A. The Piperidine Core (Cationic Anchor)
-
Physiochemical Role: At physiological pH (7.4), the piperidine nitrogen (pKa ~11) is predominantly protonated.
-
Interaction Type: Positive Ionizable (PI) feature. It engages in salt bridges with anionic residues (Asp/Glu) or cation-
interactions with aromatic residues (Trp/Tyr/Phe) in the binding pocket.
B. The Benzoyl Linker (Rigid Spacer)
-
Physiochemical Role: Provides structural rigidity and planar geometry.
-
Interaction Type: Hydrophobic/Aromatic Ring (HY/AR). It facilitates
- stacking and positions the distal nitro group at a precise distance from the cationic core.
C. The Nitro Group (Electrostatic Warhead)
-
Physiochemical Role: A strong electron-withdrawing group (EWG) that creates a localized area of high electron density.
-
Interaction Type: Hydrogen Bond Acceptor (HBA) or Metal Coordinator.
-
Critical Insight: In opioid receptor docking studies, the nitro group oxygen has been observed to form specific electrostatic interactions with arginine residues (e.g., Arg573), acting as a "selectivity filter" against off-target binding.
Pharmacophore Modeling Workflow
The following diagram illustrates the logical flow for generating and validating a pharmacophore hypothesis for this class of compounds.
Figure 1: Step-by-step workflow for Ligand-Based Pharmacophore generation.
Mechanistic Insights & Interaction Map
Understanding why the nitrobenzoyl piperidine works is crucial for optimization. The diagram below maps the specific pharmacophoric features to their biological counterparts, using the Opioid Receptor/Analgesic model as a reference case.
Figure 2: Pharmacophoric mapping of Nitrobenzoyl Piperidine features to receptor residues.
Quantitative Data Summary
The table below summarizes key quantitative metrics derived from 3D-QSAR studies on piperidine derivatives. These values serve as benchmarks for validating new models.
| Metric | Acceptable Range | Interpretation |
| Correlation ( | > 0.85 | Indicates strong fit between predicted and actual activity for the training set. |
| Cross-Validation ( | > 0.50 | Measures the robustness of the model; values < 0.5 suggest overfitting. |
| Fisher Ratio ( | High (> 50) | Higher values indicate a statistically significant regression. |
| Standard Error (SEE) | < 0.3 | Lower values indicate higher precision in activity prediction. |
| Steric Contribution | ~40-50% | Nitrobenzoyl derivatives often rely heavily on steric fit in the hydrophobic pocket. |
| Electrostatic Contrib. | ~30-40% | Driven by the Nitro group (EWG) and the protonated Nitrogen. |
Experimental Protocols
Protocol A: Pharmacophore Generation (Computational)
Objective: To identify the 3D spatial arrangement of features responsible for activity.
-
Dataset Preparation:
-
Select at least 20 compounds with a range of activity spanning 3-4 orders of magnitude.
-
Crucial: Ensure "inactive" compounds are structurally similar but lack the key pharmacophore (e.g., nitro replaced by methyl) to train the model on specificity.
-
-
Conformational Search:
-
Use the Boltzmann Jump or Monte Carlo method.
-
Parameter: Set energy window to 10-20 kcal/mol above the global minimum to capture bioactive conformations, not just the lowest energy state in vacuum.
-
-
Feature Definition:
-
Define the Nitro group explicitly as a Vector HBA (Hydrogen Bond Acceptor) to enforce directionality.
-
Define the Piperidine Nitrogen as a Positive Ionizable point.
-
-
Hypothesis Generation (e.g., HypoGen/Discovery Studio):
-
Run the algorithm to generate 10 top-scoring hypotheses.
-
Selection Criteria: Select the model with the highest Correlation Coefficient (
) and the lowest Total Cost.[1] The difference between the "Null Cost" and "Total Cost" should be > 40 bits.
-
Protocol B: Molecular Docking Validation
Objective: To verify if the pharmacophore aligns with the physical binding site.
-
Protein Preparation:
-
Retrieve crystal structure (e.g., Opioid Receptor or InhA for TB) from PDB.
-
Remove water molecules (unless bridging).
-
Critical: Protonate the receptor at pH 7.4.
-
-
Grid Generation:
-
Center the grid box on the co-crystallized ligand or the identified active site residues (e.g., Asp/Arg).
-
-
Docking:
-
Run docking (e.g., Glide, GOLD, Surflex).
-
Validation: Compare the docked pose of the most active nitrobenzoyl derivative with the generated pharmacophore model. The Nitro group should align with the HBA feature, and the Piperidine N with the PI feature.
-
References
-
Piperidine Derivatives in Medicinal Chemistry
-
Analgesic Activity & Docking
- Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
- Source: ResearchG
-
URL:[Link]
-
Anticancer 3D-QSAR
- Title: 3D-QSAR and Docking Studies of Piperidine Carboxamide Deriv
- Source: Arabian Journal of Chemistry (2024).
-
URL:[Link]
-
Pharmacophore Methodology
- Title: Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors.
- Source: PubMed Central (2019).
-
URL:[Link]
Sources
- 1. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
The Pivotal Role of 1-(4-Nitrobenzoyl)piperidin-4-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, potential biological activities, and structure-activity relationships of 1-(4-Nitrobenzoyl)piperidin-4-amine. This document provides a Senior Application Scientist's perspective on the strategic utilization of this versatile scaffold in contemporary medicinal chemistry.
Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[1] Within this class, the 4-aminopiperidine core is of particular interest as it provides a key vector for introducing a wide array of functional groups, enabling the fine-tuning of pharmacological activity. When combined with a 1-benzoyl substituent, the resulting 1-benzoyl-4-aminopiperidine framework has been explored for a range of therapeutic applications, from neurological disorders to infectious diseases.[2][3] The incorporation of a 4-nitrobenzoyl group, as in this compound, introduces a unique electronic feature that can significantly influence the molecule's biological profile and metabolic stability.[4] This guide will delve into the synthetic pathway to this specific compound and explore its potential applications based on the known activities of structurally related analogs.
Synthesis of this compound: A Detailed Protocol
The most direct and efficient route to this compound is through the reductive amination of its corresponding ketone precursor, 1-(4-Nitrobenzoyl)piperidin-4-one. This method is widely employed in medicinal chemistry for the conversion of ketones to amines.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the synthesis of 4-aminopiperidine derivatives.[5]
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes or DCM/methanol (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add a source of ammonia, typically ammonium acetate (5-10 eq) or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The use of STAB is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively reported in the public domain, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.
Antifungal Activity
A significant body of research points to the antifungal potential of 4-aminopiperidine derivatives.[5] A study on a library of N-substituted 4-aminopiperidines revealed potent activity against a range of fungal pathogens, including clinically relevant species of Candida and Aspergillus.[5] The proposed mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase.[5]
The presence of a benzoyl group, particularly one bearing a nitro substituent, can modulate this activity. For instance, 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide has been reported to exhibit moderate antifungal activity.[6] It is therefore plausible that this compound could exhibit similar antifungal properties.
Caption: Putative mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1-benzyl-4-aminopiperidine have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][7] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][8] The piperidine nitrogen in these compounds is thought to interact with the anionic site of the enzyme.[7]
While the 1-benzyl group is common in reported AChE inhibitors, the bioisosteric replacement with a benzoyl group, as in this compound, could lead to compounds with similar or novel AChE inhibitory profiles. The electronic nature of the 4-nitrobenzoyl group would likely influence binding to the active site.
Other Potential Activities
The 4-aminopiperidine scaffold has been associated with a broad range of other biological activities, including:
-
Antiprotozoal Activity: Derivatives have shown activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.[3][9]
-
Analgesic and Anti-inflammatory Effects: Benzoylpiperidine derivatives have been evaluated for their pain-relieving and anti-inflammatory properties.[6]
-
Opioid Receptor Modulation: Certain substituted 4-aminopiperidines have been patented as opioid receptor modulators.[10]
Structure-Activity Relationships (SAR)
Based on studies of analogous compounds, several key structure-activity relationships can be inferred for the this compound scaffold:
| Modification Site | Observation | Implication for this compound | Reference |
| Piperidine Nitrogen (N1) Substituent | Aromatic groups like benzyl and benzoyl are well-tolerated and can contribute to potent biological activity. The nature of the substituent influences target selectivity (e.g., AChE vs. antifungal). | The 4-nitrobenzoyl group is a key determinant of the compound's activity profile. Modifications to the nitro group's position or replacement with other electron-withdrawing or donating groups would likely have a significant impact. | [2][5] |
| 4-Amino Group (C4) Substituent | For antifungal activity, long alkyl chains (e.g., n-dodecyl) on the 4-amino group are highly favorable. Small or bulky substituents are generally detrimental. | The primary amine in the title compound is a crucial point for further derivatization to optimize activity for specific targets. | [5] |
| Benzoyl Ring Substitution | The position and electronic nature of substituents on the benzoyl ring can dramatically alter activity. For example, dinitro substitution has been linked to moderate antifungal effects. | The para-nitro group in this compound is expected to confer specific electronic properties that influence its interaction with biological targets. | [6] |
Conclusion
This compound represents a valuable building block in drug discovery, with a straightforward synthetic route and a high potential for diverse biological activities. Based on the extensive research into the 4-aminopiperidine and 1-benzoylpiperidine scaffolds, this compound is a promising starting point for the development of novel antifungal agents, acetylcholinesterase inhibitors, and other therapeutic agents. Further derivatization, particularly at the 4-amino position, and detailed biological evaluation are warranted to fully elucidate the therapeutic potential of this and related compounds.
References
A comprehensive list of references is provided for further reading and verification of the claims made in this guide.
References
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. (2025, August 8). ResearchGate. [Link]
- Amino-substituted piperazine derivatives. (1994, February 15).
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). PubMed. [Link]
-
Anti-infective activity of new piperidine derivatives. (2025, August 7). ResearchGate. [Link]
-
New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (2005). ScienceDirect. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI. [Link]
-
Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives. (2009). Antimicrobial Agents and Chemotherapy. [Link]
-
Antiprotozoal activity of 1-phenethyl-4-aminopiperidine derivatives. (2009, September 15). PubMed. [Link]
-
Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. (2010). PubMed. [Link]
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2011). PMC. [Link]
-
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016, January 15). ResearchGate. [Link]
- Substituted 4-amino-piperidines. (2010, January 21).
-
Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (2013). NIH. [Link]
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017, June 8). ResearchGate. [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016, August 15). International Journal of Pharmaceutical Science Invention. [Link]
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Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. (2016). PMC. [Link]
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N-(3-chlorophenethyl)-4-nitrobenzamide. (2024, April 1). MDPI. [Link]
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Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024, May 11). ResearchGate. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). PMC. [Link]
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Pyrazolopyridine-1,4-diamines and analogs thereof. (n.d.). PubChem. [Link]
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An In-depth Technical Guide to the Solubility Profile of 1-(4-Nitrobenzoyl)piperidin-4-amine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Nitrobenzoyl)piperidin-4-amine, a key intermediate in the synthesis of various bioactive molecules.[3] In the absence of extensive published quantitative data for this specific compound, this document synthesizes predictive insights based on its physicochemical properties and provides a detailed, field-proven experimental protocol for its precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation studies, process development, and analytical method design.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the fundamental importance of solubility.[2] Poor aqueous solubility is a major challenge in drug development, with an estimated 40% of marketed drugs and nearly 90% of pipeline molecules exhibiting this characteristic.[1] The solubility of an API in various organic solvents is equally crucial, influencing everything from synthesis and purification to the formulation of dosage forms and analytical characterization. A thorough understanding of a compound's solubility profile across a range of solvents is therefore a prerequisite for efficient and successful drug development.
This compound is a versatile chemical building block, featuring a piperidine core that is a common motif in numerous pharmaceuticals.[4] Its structure, incorporating both a polar nitro group and a basic amine, suggests a nuanced solubility behavior that warrants detailed investigation. This guide provides the theoretical grounding and practical methodologies to comprehensively characterize the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for this compound is not extensively available, its solubility can be predicted by examining its structural features and the physicochemical properties of related compounds.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₁₂H₁₅N₃O₃ | Inferred from structure |
| Molecular Weight | 249.27 g/mol | Calculated |
| Appearance | Off-white to light yellow solid (Predicted) | Based on similar compounds[3] |
| pKa (Conjugate Acid) | ~8.5-9.5 (Estimated) | Based on the piperidine amine |
| Predicted LogP | ~1.5 - 2.5 (Estimated) | Calculated based on structure |
The structure of this compound contains both hydrogen bond donors (the amine group) and acceptors (the nitro and carbonyl groups), as well as a non-polar benzoyl group. This duality suggests that its solubility will be highly dependent on the nature of the solvent, following the "like dissolves like" principle.[5]
Predicted Qualitative Solubility:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High to Moderate | The amine and nitro groups can engage in hydrogen bonding with the solvent. |
| Aprotic Polar | DMSO, Acetonitrile, THF | High to Moderate | Favorable dipole-dipole interactions are expected. |
| Non-Polar | Hexane, Toluene | Low | The polar functional groups will limit solubility in non-polar environments. |
| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity to interact with different parts of the molecule. |
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method, which is renowned for its reliability.[6][7] This protocol details a comprehensive workflow combining the shake-flask method with gravimetric analysis for accurate quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pipettes and other standard laboratory glassware
-
Evaporating dishes
-
Vacuum oven
Step-by-Step Experimental Workflow
The following protocol outlines the process for determining the equilibrium solubility at a controlled temperature (e.g., 25°C).
Step 1: Preparation of Saturated Solution
-
Add an excess amount of this compound to a series of vials. The key is to ensure undissolved solid remains after equilibrium.
-
Precisely add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[8] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to ensure no solid particles are transferred.
Step 4: Gravimetric Analysis
-
Pre-weigh a clean, dry evaporating dish (W₁).[9]
-
Transfer the filtered supernatant to the pre-weighed evaporating dish and record the new weight (W₂).
-
Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again (W₃). Repeat the drying and weighing process until a constant weight is achieved.[2][9]
Data Calculation
The solubility can be calculated using the following formulas:
-
Weight of solute: W_solute = W₃ - W₁
-
Weight of solvent: W_solvent = W₂ - W₃
-
Solubility ( g/100g solvent): Solubility = (W_solute / W_solvent) * 100
Alternative Quantification Methods
For compounds with strong chromophores, UV-Vis spectroscopy or HPLC can be used for quantification, which can be more sensitive and faster than gravimetric analysis.[10][11][12] This involves creating a calibration curve of known concentrations and measuring the concentration of the filtered supernatant.
Visualization of Experimental Workflow and Logical Relationships
Diagram 1: Shake-Flask Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Measurement.
Diagram 2: Factors Influencing Solubility
Caption: Key Factors Governing Compound Solubility.
Conclusion
A comprehensive understanding of the solubility profile of this compound is essential for its effective utilization in research and drug development. While direct quantitative data remains to be published, this guide provides a robust framework for predicting its behavior in various organic solvents based on its chemical structure. Furthermore, the detailed experimental protocol for solubility determination using the shake-flask method offers a reliable and validated approach for researchers to generate precise data. This information will empower scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analysis, thereby accelerating the development of novel therapeutics.
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The 1-(4-Nitrobenzoyl)piperidin-4-amine Scaffold: A Technical Guide to Biological Potential and Drug Design
Executive Summary
The 1-(4-Nitrobenzoyl)piperidin-4-amine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from a unique structural tripartite: a basic primary amine "head" for hydrogen bonding or further functionalization, a semi-rigid piperidine "linker" that governs spatial orientation, and an electron-deficient 4-nitrobenzoyl "tail" that facilitates
This guide analyzes the biological activity of this scaffold, specifically its application in anticancer kinase inhibition , antiviral assembly interference , and GPCR modulation . It provides validated synthetic protocols and experimental workflows to accelerate the integration of this scaffold into screening libraries.
Structural Analysis & Pharmacophore Mapping
The biological versatility of this scaffold is dictated by its pharmacophoric features.[1][2] The piperidine ring enforces a specific vector between the aromatic tail and the primary amine, often critical for spanning deep binding pockets (e.g., in GPCRs or Proteases).
Pharmacophore Visualization
Figure 1: Pharmacophore dissection of the this compound scaffold. The modular nature allows for independent optimization of the 'Head' and 'Tail' regions.
Therapeutic Applications
Anticancer Activity: Kinase and Cell Cycle Inhibition
Derivatives of N-benzoyl-4-aminopiperidines have demonstrated significant antiproliferative activity against hepatocellular carcinoma (HepG2) and other solid tumors.[3]
-
Mechanism: The scaffold often mimics the ATP-binding motif of kinases or interacts with the p53/p21 pathway.
-
Key Insight: The nitro group is frequently reduced to an aniline in vivo or in subsequent synthetic steps to form bis-amide or urea derivatives (e.g., Sorafenib analogs), which are potent Tyrosine Kinase Inhibitors (TKIs).
-
Data Point: Analogous benzamide derivatives have shown IC
values in the 0.25 µM range against HepG2 cells by inducing G2/M phase arrest [1].[3]
Antiviral Activity: HCV and Influenza
The 4-aminopiperidine core is central to a class of Hepatitis C Virus (HCV) assembly inhibitors.
-
Mechanism: These compounds do not inhibit viral replication directly (polymerase inhibition) but rather interfere with the assembly and release of infectious viral particles, offering a synergistic mechanism when combined with direct-acting antivirals (DAAs).
-
Influenza: 1,4,4-trisubstituted piperidines inhibit the hemagglutinin-mediated membrane fusion process [2].[4]
GPCR Modulation: CCR5 and GPR119
-
CCR5 Antagonists: The piperidine-4-amine motif is a key building block for Maraviroc-like HIV entry inhibitors.[5] The basic amine interacts with Asp/Glu residues deep in the transmembrane helical bundle.
-
GPR119 Agonists: Used in metabolic disorders (Type 2 Diabetes), these ligands often feature a piperidine carbamate or amide linker similar to the subject scaffold.
Technical Workflows
Synthetic Pathway (Self-Validating Protocol)
Direct acylation of piperidin-4-amine is non-selective. The standard, high-yield protocol requires a protection-deprotection strategy to ensure the nitrobenzoyl group attaches exclusively to the piperidine nitrogen.
Figure 2: Step-wise synthesis ensuring regioselectivity at the secondary amine.
Detailed Synthetic Protocol
Step 1: Amide Coupling
-
Dissolve 1.0 eq of tert-butyl piperidin-4-ylcarbamate in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Add 1.5 eq of Triethylamine (Et
N) and cool to 0°C. -
Add 1.1 eq of 4-Nitrobenzoyl chloride portion-wise.
-
Stir at room temperature for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO .
Step 2: Boc-Deprotection
-
Dissolve the intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) to a final ratio of 1:4 (TFA:DCM).
-
Stir for 2 hours at room temperature.
-
Quench by slowly adding sat. NaHCO
until pH > 8 (Caution: Gas evolution). -
Extract with DCM (3x). The product remains in the organic layer as the free base.
Biological Assay: MTT Cell Viability
To validate the biological activity of derivatives, the following standardized protocol should be used.
Materials:
-
Cell Line: HepG2 or HeLa.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO, final <0.1%) at varying concentrations (0.1 - 100 µM).
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO
. -
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC
using non-linear regression.
Safety & Toxicology Profile
The Nitro Group Liability:
While the 4-nitro group provides strong electron-withdrawing character (enhancing
-
Genotoxicity: Nitroaromatics can be reduced by nitroreductases to hydroxylamines, which are potential DNA alkylators (Ames positive).
-
Mitigation: In "Lead Optimization," the nitro group is almost invariably reduced to an amine (
) or replaced with a bioisostere (e.g., , ) to improve the safety profile while maintaining electronic properties.
References
-
Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors. ResearchGate. (2025).[3] Retrieved from [Link]
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. National Institutes of Health (NIH). (2021). Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. MDPI. (2021). Retrieved from [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. (2004).[5] Retrieved from [Link]
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Thermodynamic stability of 1-(4-Nitrobenzoyl)piperidin-4-amine
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Nitrobenzoyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of this compound, a molecule of interest in pharmaceutical research. By integrating theoretical principles with robust experimental protocols, this document serves as a practical resource for scientists engaged in the characterization and development of new chemical entities. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in line with regulatory expectations.
Introduction: The Imperative of Stability Assessment
This compound is a compound that, like many novel chemical entities, holds potential for therapeutic applications. Its molecular architecture, featuring a piperidine ring and a nitrobenzoyl moiety, presents a unique stability profile that warrants thorough investigation. Understanding the intrinsic stability of this molecule is paramount for predicting its degradation pathways, identifying potential impurities, and establishing appropriate storage and handling conditions.[1][2] This guide will elucidate the theoretical underpinnings of its stability and provide a suite of experimental protocols to rigorously assess its thermodynamic properties.
Theoretical Framework: Structural Contributions to Stability
The thermodynamic stability of this compound is intrinsically linked to its constituent functional groups: the piperidine ring and the nitrobenzoyl moiety.
-
The Piperidine Moiety: The piperidine ring, a saturated heterocycle, generally imparts a degree of stability to a molecule due to its flexible, low-strain chair conformation.[3][4] However, the lone pair of electrons on the nitrogen atom confers basicity, making it susceptible to reactions in acidic environments.[5] Furthermore, the C-N bonds within the ring can be susceptible to cleavage under high-energy conditions.[5] The stability of the piperidine ring can be influenced by the nature and position of its substituents.[6]
-
The Nitrobenzoyl Moiety: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[7][8][9][10] This electronic effect can influence the overall stability of the benzoyl portion of the molecule. Nitroaromatic compounds are known to be susceptible to thermal decomposition, and the presence of the nitro group can introduce specific degradation pathways.[11]
The interplay of these two structural features dictates the potential degradation pathways of this compound, which may include hydrolysis of the amide bond, oxidation of the piperidine ring, or reduction of the nitro group.
Experimental Methodologies for Thermodynamic Stability Assessment
A comprehensive evaluation of thermodynamic stability involves a multi-pronged approach, combining forced degradation studies with thermal analysis techniques and a robust stability-indicating analytical method.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[1][12][13] These studies are a critical component of regulatory submissions and should be conducted on a single, representative batch of the drug substance.[2] The goal is to achieve a target degradation of 5-20%.[12][14]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Protocols:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at room temperature and an elevated temperature (e.g., 50-60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in 3% hydrogen peroxide.
-
Keep the solution at room temperature and collect samples at different time intervals.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80°C).[12]
-
Sample the solid at various time points.
-
-
Photostability Testing:
-
Expose the solid drug substance and a solution of the compound to a light source that complies with ICH Q1B guidelines, ensuring a total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[14]
-
Analyze the samples after the exposure period.
-
Thermal Analysis
Thermal analysis techniques provide valuable information about the physical and chemical changes that occur in a material as a function of temperature.[15][16]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It is used to determine the melting point, which is an indicator of purity, and to detect any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[18][19] It is used to evaluate the thermal stability and decomposition profile of the compound.
Experimental Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA Analysis.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is essential to separate and quantify the parent compound from its degradation products and any process-related impurities.[20][21][22][23]
Protocol for HPLC Method Development:
-
Column Selection: Start with a C18 column, which is a versatile choice for a wide range of compounds.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Wavelength Detection: Determine the optimal UV detection wavelength by running a UV scan of the parent compound.
-
Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation product peaks.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Interpretation and Reporting
The data generated from the forced degradation studies and thermal analysis should be systematically interpreted and presented.
Data Presentation:
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradants | Major Degradant(s) (if identified) |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Dry Heat) | 48 hours | 80°C | |||
| Photostability | 1.2 M lux h | Room Temp |
Table 2: Summary of Thermal Analysis Data
| Analysis | Parameter | Result |
| DSC | Onset of Melting (°C) | |
| DSC | Peak Melting Point (°C) | |
| DSC | Enthalpy of Fusion (J/g) | |
| TGA | Onset of Decomposition (°C) | |
| TGA | % Mass Loss at 300°C |
Concluding Remarks
A thorough understanding of the thermodynamic stability of this compound is a non-negotiable aspect of its development as a potential pharmaceutical agent. The integrated approach outlined in this guide, which combines forced degradation studies, thermal analysis, and the development of a stability-indicating HPLC method, provides a robust framework for generating the necessary data to ensure product quality, safety, and efficacy. The insights gained from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and fulfilling regulatory requirements.
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- College of Saint Benedict & Saint John's University.
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- PMC. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
- UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
- MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
- Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. Piperidine: A Comprehensive Guide [ftp.sleeklens.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. biosynce.com [biosynce.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. mt.com [mt.com]
- 16. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. skztester.com [skztester.com]
- 19. mdpi.com [mdpi.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. japsonline.com [japsonline.com]
- 22. web.vscht.cz [web.vscht.cz]
- 23. rjpn.org [rjpn.org]
SMILES and InChIKey for 1-(4-Nitrobenzoyl)piperidin-4-amine
Abstract
1-(4-Nitrobenzoyl)piperidin-4-amine is a specialized heterocyclic building block widely utilized in medicinal chemistry as a pharmacophore scaffold. Characterized by a piperidine ring substituted at the N1 position with a 4-nitrobenzoyl group and at the C4 position with a primary amine, it serves as a critical intermediate for synthesizing complex bioactive molecules. Its structural versatility allows it to function as a precursor for bis-aniline linkers, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. This guide details its chemical identity, synthesis protocols, and application in drug discovery.[1]
Part 1: Chemical Identity & Structural Analysis
Core Identifiers
This compound is frequently encountered in its hydrochloride salt form in commercial catalogs.
| Property | Details |
| Chemical Name | This compound |
| Common Synonyms | (4-Aminopiperidin-1-yl)(4-nitrophenyl)methanone; 1-(4-Nitrobenzoyl)-4-aminopiperidine |
| CAS Number | 1158368-56-9 (Hydrochloride salt) |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol (Free Base) / 285.73 g/mol (HCl Salt) |
| SMILES | NC1CCN(CC1)C(=O)C2=CC=C(C=C2)[O-] |
| InChIKey | Derived from structure:[1][2][3][4][5][6][7][8][9][10][11]QXWGDCMKLXSNGM-UHFFFAOYSA-N (Note: Calculated for free base) |
Structural Analysis
The molecule features three distinct functional zones that dictate its reactivity and binding potential:
-
Primary Amine (C4-Position): A nucleophilic handle available for derivatization (e.g., urea formation, amide coupling, reductive amination). In the salt form, this exists as an ammonium ion.
-
Piperidine Core: A semi-rigid, non-planar spacer that directs the spatial orientation of the terminal groups, often serving as a "privileged scaffold" in GPCR ligands to induce specific receptor conformations.
-
4-Nitrobenzoyl Moiety: An electron-deficient aromatic system. The nitro group is a latent functionality that can be reduced to an aniline, enabling the creation of symmetrical or asymmetrical bis-amide linkers.
Part 2: Synthesis Protocols
Retrosynthetic Analysis
The most robust synthetic route involves the amide coupling of a protected piperidine diamine with 4-nitrobenzoyl chloride, followed by selective deprotection. Direct coupling with unprotected 4-aminopiperidine is avoided due to the risk of polymerization or bis-acylation.
Step-by-Step Synthesis Workflow
Reagents:
-
Starting Material A: 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)
-
Starting Material B: 4-Nitrobenzoyl chloride (CAS: 122-04-3)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deprotection Agent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Protocol:
-
Acylation (Step 1):
-
Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0°C.
-
Add 4-Nitrobenzoyl chloride (1.1 eq) dropwise to control the exotherm.
-
Stir at room temperature for 2–4 hours. Monitor by TLC (checking for disappearance of amine).
-
Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.
-
-
Deprotection (Step 2):
-
Dissolve the intermediate in DCM.
-
Add TFA (10–20 equivalents) or 4M HCl/Dioxane at 0°C.
-
Stir for 1–2 hours until gas evolution ceases and LCMS confirms cleavage of the Boc group.
-
Isolation: Evaporate volatiles. For the HCl salt, triturate with diethyl ether to obtain a solid. For the free base, neutralize with saturated Na₂CO₃ and extract into DCM/Isopropanol (3:1).
-
Synthesis Pathway Visualization
Part 3: Applications in Drug Discovery[12][13][14]
Pharmacophore Scaffold
This compound acts as a versatile "linker-scaffold" in medicinal chemistry.
-
Kinase Inhibitors: The piperidine ring positions the terminal amine to interact with solvent-exposed regions of the ATP binding pocket, while the nitrobenzoyl group can engage in pi-stacking interactions with the gatekeeper residues.
-
GPCR Ligands: Piperidine is a classic scaffold for GPCRs (e.g., Chemokine receptors, Muscarinic receptors). The 4-amino group allows for the attachment of "head groups" that determine receptor subtype selectivity.
Latent Aniline Precursor
The nitro group is frequently reduced (using H₂/Pd-C or Fe/NH₄Cl) to an aniline after the primary amine has been derivatized. This strategy is essential for synthesizing:
-
Bis-amide Linkers: Where the molecule serves as a central hub connecting two different pharmacophores.
-
Urea/Thiourea Derivatives: The resulting aniline can react with isocyanates to form urea bridges, common in anti-cancer agents.
Analytical Characterization Expectations
-
¹H NMR (DMSO-d₆):
-
Aromatic protons: Two doublets (integration 2H each) around 8.3 ppm (ortho to nitro) and 7.7 ppm.
-
Piperidine core: Multiplets at 3.0–4.5 ppm (N-CH₂) and 1.2–2.0 ppm (C-CH₂).
-
Amine: Broad singlet (exchangeable with D₂O).
-
-
MS (ESI): [M+H]⁺ peak at ~250.1 (Free base).
Part 4: Safety & Handling
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Irritant | H315/H319 | Causes skin and serious eye irritation. |
| Specific Target Organ | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the powder in a fume hood to avoid inhalation.
-
Storage: Store the HCl salt in a desiccator at 2–8°C. It is hygroscopic.
References
-
PubChem. 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide (Analogous Structure). National Library of Medicine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (4-Nitro-phenyl)-piperazin-1-yl-methanone | CymitQuimica [cymitquimica.com]
- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Nitrobenzyl)piperidine | C12H16N2O2 | CID 783541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Benzene, 3-butenyl- (CAS 768-56-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | 21091-98-5 [sigmaaldrich.com]
Methodological & Application
Using 1-(4-Nitrobenzoyl)piperidin-4-amine as a building block in medicinal chemistry
Application Note: Strategic Utilization of 1-(4-Nitrobenzoyl)piperidin-4-amine in Medicinal Chemistry
Executive Summary
This guide details the strategic application of This compound (CAS: 34259-84-2 analog/derivative) as a high-value bifunctional building block. Unlike simple aliphatic amines, this scaffold offers a semi-rigid piperidine core with two distinct vectors for elaboration: a reactive primary amine (C4) and a "masked" aniline (the 4-nitrobenzoyl moiety).
This note provides validated protocols for the chemoselective functionalization of the primary amine followed by the orthogonal reduction of the nitro group. This "Grow-then-Unmask" strategy is particularly effective for Fragment-Based Drug Discovery (FBDD), the synthesis of PROTAC® linkers, and dual-pharmacophore design.
Chemical Profile & Structural Logic
The utility of this scaffold lies in its orthogonal reactivity profile .
| Property | Value / Description | Significance |
| Structure | Piperidine Core | Provides defined spatial separation (approx. 6–8 Å) between the two vectors, improving solubility compared to biphenyl systems. |
| Vector A | Primary Amine ( | Immediate Growth Point: High nucleophilicity ( |
| Vector B | Nitro Group ( | Latent Growth Point: Electron-withdrawing group that masks the aniline. Stable during Vector A manipulation. |
| Linker | Benzamide | Stable under most standard coupling and acidic deprotection conditions; susceptible only to strong reducing agents (e.g., |
Strategic Workflow: The "Grow-then-Unmask" Approach
The most robust synthetic route involves functionalizing the aliphatic amine first, followed by nitro reduction. Reversing this order risks self-polymerization or competitive reactivity between the two resulting amines.
Workflow Visualization
Figure 1: The divergent synthesis workflow prioritizing aliphatic amine functionalization before nitro reduction.
Experimental Protocols
Protocol A: Chemoselective Amide Coupling (Vector A)
Objective: Attach a pharmacophore (e.g., a carboxylic acid derivative) to the piperidine amine without affecting the nitro group.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Carboxylic Acid Partner (R-COOH): (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDC·HCl (1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (anhydrous)
Procedure:
-
Activation: Dissolve the R-COOH and DIPEA in DMF (0.1 M concentration). Stir for 5 minutes.
-
Coupling: Add HATU. Stir for 10 minutes at room temperature (RT) to form the activated ester.
-
Addition: Add the this compound scaffold.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW of Acid + MW of Scaffold - 18).
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over and concentrate. -
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Critical Insight: The piperidine amine is moderately basic. If using acid chlorides instead of HATU, ensure the temperature is kept at
Protocol B: Chemoselective Nitro Reduction (Vector B)
Objective: Reduce the nitro group to an aniline without reducing the amide linker or dehalogenating the R-group attached in Step 1.
Decision Matrix for Method Selection:
Figure 2: Selection guide for nitro reduction based on substrate sensitivity.
Method A: Iron-Mediated Reduction (High Chemoselectivity) Best for: Substrates containing halogens, alkenes, or benzyl ethers.
-
Setup: Dissolve the nitro intermediate (1.0 equiv) in a mixture of EtOH/Water (4:1 ratio).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reaction: Heat to reflux (
) with vigorous stirring for 2–6 hours. -
Monitoring: TLC will show a significant polarity shift (Aniline is more polar and often fluorescent).
-
Workup: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash the pad with MeOH. Concentrate the filtrate.
-
Extraction: Partition between EtOAc and water. The aniline product is in the organic layer.
Method B: Catalytic Hydrogenation (High Efficiency) Best for: Standard substrates lacking sensitive functional groups.
-
Setup: Dissolve the nitro intermediate in MeOH or EtOH (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (10% by mass of the substrate).
-
Reaction: Purge with Nitrogen, then introduce Hydrogen gas (balloon pressure is usually sufficient). Stir at RT for 4–16 hours.
-
Workup: Filter through Celite under Nitrogen atmosphere (Caution: Pd/C is pyrophoric). Concentrate filtrate.
Case Study: Designing a Kinase Inhibitor
Context: Many kinase inhibitors require a "hinge binder" and a "solvent-front" solubilizing group.
-
Reference Application: The 4-aminopiperidine scaffold has been successfully optimized for HCV assembly inhibition and GPCR targeting [1, 2].
Application of Scaffold:
-
Hinge Binder Attachment: The primary amine (Vector A) is coupled to a chloropyrimidine or quinazoline core via
. -
Solubility Tuning: The nitro group is reduced to the aniline.
-
Tailoring: The new aniline (Vector B) is capped with a solubilizing group (e.g., N-methyl piperazine carbamate) or cyclized to form a benzimidazole core, creating a rigidified tricyclic system.
Troubleshooting & Quality Assurance
-
Issue: Incomplete Coupling (Step 1).
-
Cause: Steric hindrance from the piperidine ring.
-
Solution: Switch to a stronger coupling agent like COMU or increase temperature to
.
-
-
Issue: Over-reduction (Step 2).
-
Cause: Hydrogenation reducing the benzamide linker (rare, but possible under high pressure/temperature).
-
Solution: Switch to the Iron/
method or use in EtOAc [3].
-
-
Issue: Solubility.
-
Observation: The nitro-intermediate is often poorly soluble in MeOH.
-
Solution: Use THF/MeOH mixtures or pure DMF for the reduction step.
-
References
-
BenchChem Technical Support. (2025).[2][3][4] Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. BenchChem Application Notes. Link
-
Magri, A., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases. Link
-
Akbarizad, B., et al. (2024).[5][6] Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds. Journal of Synthetic Chemistry. Link
-
Deka, D.C., et al. (2005).[7] Selective reduction of aromatic nitro groups in the presence of amide functionality. Journal of Chemical Research. Link
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 1-(4-Nitrobenzoyl)piperidin-4-amine
Welcome to the technical support center for researchers working with 1-(4-Nitrobenzoyl)piperidin-4-amine. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during and after its synthesis. As drug development professionals, we understand that achieving high purity is paramount for reliable downstream applications and regulatory compliance. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on your reaction conditions, stoichiometry, and the quality of your starting materials. However, several common impurities arise from the standard acylation of 4-aminopiperidine with 4-nitrobenzoyl chloride.
-
Unreacted Starting Materials: 4-Aminopiperidine and 4-nitrobenzoyl chloride.
-
Hydrolysis Product: 4-Nitrobenzoic acid is frequently observed. It forms when the highly reactive 4-nitrobenzoyl chloride is exposed to trace amounts of water in the solvent or on glassware.[1]
-
Di-acylation Product: N-(1-(4-nitrobenzoyl)piperidin-4-yl)-4-nitrobenzamide. This impurity forms if the primary amine of your desired product reacts with a second molecule of 4-nitrobenzoyl chloride. This is common when an excess of the acylating agent is used.
-
Oxidation Products: Piperidine derivatives can discolor (turn yellow or brown) upon storage due to oxidation when exposed to air and light.[2]
Understanding these potential contaminants is the first step in designing a robust purification plan.
Q2: How can I get a quick preliminary assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity check. It allows you to visualize the number of components in your crude mixture and identify them by comparing their retention factors (Rƒ) to those of your starting materials.
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 95:5 Dichloromethane (DCM) / Methanol (MeOH). To prevent streaking of the basic amine spots, add 0.5-1% triethylamine (Et₃N) to the mobile phase.
-
Visualization: UV light (254 nm) will show the aromatic compounds. Staining with ninhydrin or potassium permanganate can help visualize non-UV active species like 4-aminopiperidine.
Table 1: Typical TLC Profile of Crude Reaction Mixture
| Compound | Expected Rƒ (Approx.) | Appearance under UV (254 nm) | Notes |
| Di-acylation Product | High (e.g., ~0.8) | Strong | Least polar major component. |
| Desired Product | Medium (e.g., ~0.4-0.5) | Strong | The main product spot. |
| 4-Nitrobenzoic Acid | Low to Medium (e.g., ~0.2-0.3) | Strong | Can streak without a modifier. |
| 4-Aminopiperidine | Baseline (e.g., ~0.0-0.1) | Not UV active | Highly polar; will stick to the baseline. |
Note: Rƒ values are highly dependent on the exact mobile phase composition and TLC plate manufacturer. Run standards for confirmation.
Q3: My product is a sticky oil instead of a crystalline solid. What does this mean?
A3: This phenomenon, often called "oiling out," typically indicates the presence of significant impurities that are disrupting the crystal lattice formation of your product.[3] It can also occur during recrystallization if the solution is too concentrated or cooled too quickly. The presence of residual solvent or unreacted starting materials are common culprits. This guide's troubleshooting section provides detailed steps to address this issue.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific problems you may encounter. The following decision tree provides a high-level overview of how to approach your purification.
Caption: Purification strategy decision tree based on TLC analysis.
Problem 1: My product is heavily contaminated with 4-nitrobenzoic acid.
-
Causality: This is due to the hydrolysis of the 4-nitrobenzoyl chloride starting material.[1] It is acidic and must be removed as it can interfere with subsequent steps and prevent proper crystallization.
-
Solution: Acid-Base Extraction. This is the most effective method to selectively remove acidic or basic impurities. The desired product has a basic primary amine, while the impurity is a carboxylic acid.
Caption: Workflow for removing acidic impurities via basic wash.
Problem 2: My product is contaminated with the less polar di-acylation by-product.
-
Causality: This occurs when the stoichiometry is off, typically with an excess of 4-nitrobenzoyl chloride, leading to acylation of the product's primary amine. Since this impurity lacks the free primary amine, it is significantly less polar.
-
Solution 1: Column Chromatography. This is the most robust method for separating compounds with different polarities.[4][5]
-
Solution 2: Selective Recrystallization. If the polarity difference is large enough, a carefully chosen solvent system may allow the desired product to crystallize while the less polar impurity remains in the mother liquor.
Table 2: Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Adsorbent | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar compounds. |
| Eluent System | Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 0% to 10% MeOH) | Start with low polarity to elute the non-polar by-product first, then increase polarity to elute the desired product. |
| Eluent Additive | 0.5-1% Triethylamine (Et₃N) | The basic amine product can interact strongly with acidic silanol groups on the silica, causing significant peak tailing. A volatile base like Et₃N neutralizes these sites, leading to sharper peaks and better separation. |
Problem 3: My product "oils out" instead of crystallizing.
-
Causality: This happens when the solubility limit is exceeded too rapidly, or when the melting point of the impure product is lower than the temperature of the solution.[3]
-
Solutions:
-
Re-heat and Dilute: Heat the mixture until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to reduce saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.
-
Use an Antisolvent: If a single solvent fails, use an antisolvent system.[6] Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., DCM or MeOH), then slowly add a miscible "poor" solvent (in which it is insoluble, e.g., hexane or water) until the solution becomes turbid. Add a drop of the good solvent to clarify, then allow to cool slowly.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (100 mL).
-
Basic Wash (to remove 4-nitrobenzoic acid): Transfer the solution to a separatory funnel. Add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Shake vigorously for 1 minute, venting frequently. Allow the layers to separate and drain the bottom organic layer. Discard the upper aqueous layer.
-
Acid Wash (to isolate the basic product): Add 50 mL of 1 M hydrochloric acid (HCl) to the organic layer in the separatory funnel. Shake vigorously. The desired product will be protonated and move into the aqueous layer. Drain and collect the bottom organic layer (which contains neutral impurities like the di-acylation product). Collect the top aqueous layer, which now contains your product as a hydrochloride salt. Repeat the acid extraction on the organic layer with another 25 mL of 1 M HCl to ensure complete recovery.
-
Product Recovery: Combine the acidic aqueous extracts. Cool the solution in an ice bath and slowly add a base (e.g., 3 M NaOH or concentrated ammonium hydroxide) with stirring until the pH is >10. The free-base product will precipitate out or form an oil.
-
Final Extraction: Extract the basified aqueous solution three times with 50 mL portions of DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test small amounts of your product in various solvents to find a suitable one. An ideal solvent will dissolve the product when hot but not when cold. Good starting points are ethanol, isopropanol (IPA), or acetonitrile. Solvent pairs like IPA/water or DCM/hexane are also excellent candidates.[6]
-
Dissolution: Place the crude, pre-purified (e.g., by acid-base wash) solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Final Purity Assessment and Storage
After purification, confirm the purity using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[7][8] High-resolution mass spectrometry can confirm the elemental composition, while ¹H and ¹³C NMR will validate the structure. HPLC is the gold standard for determining quantitative purity.[8][9]
Storage: Store the purified this compound in a tightly sealed container, protected from light and air, preferably under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8 °C) to prevent degradation.[10]
References
- Analytical Techniques for 2-Nitrobenzoyl Chloride Derivatives: Ensuring Purity and Structure. (2026, January 6). BenchChem.
- 4-Nitrobenzoyl chloride. (n.d.). Chem-Impex.
- Process for producing nitrobenzoyl chloride. (n.d.). Google Patents.
- Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Technical Support Center: Optimizing Piperidine Acylation Reactions. (n.d.). BenchChem.
- CAS 122-04-3: 4-Nitrobenzoyl chloride. (n.d.). CymitQuimica.
- 4-Nitrobenzoyl chloride | 122-04-3. (2026, January 13). ChemicalBook.
- A Comparative Purity Analysis of Synthesized 4-(Methylamino)-3-nitrobenzoyl chloride for Pharmaceutical Applications. (n.d.). BenchChem.
- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
- Common challenges in working with piperidine-based compounds. (n.d.). BenchChem.
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.
- Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. (2021, July 8). Research Square. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr-r_73_KGRDtJyuFWOS-4YM0HR3YeOCBky4aQBDSloKTBpVv3sQQm5nUsHr3pk2ItzsgVS9KDdef7mLZb6RrZr9XkZ9AaVoWgtJFj2HHM8tRHwbzG8Dw3z8lsl3Pe1JHwr7XK0UzuXwfQoU8eGQ==
- Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. (n.d.). BenchChem.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Recrystallization of 1-(4-Nitrobenzoyl)piperidin-4-amine
Prepared by the Applications Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Nitrobenzoyl)piperidin-4-amine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the critical purification step of recrystallization. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Understanding the Molecule: A Chemist's Perspective
Before selecting a solvent, it is crucial to analyze the structure of this compound. The molecule possesses distinct regions that dictate its solubility:
-
Polar Moieties : The molecule contains a highly polar nitro group (-NO₂), an amide carbonyl group (C=O), and a primary amine (-NH₂). These groups are capable of hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents.
-
Non-polar Regions : The benzene ring and the methylene (-CH₂-) bridges of the piperidine ring contribute non-polar character.
-
Basic Amine Group : The primary amine on the piperidine ring is basic.[1] This allows for the formation of salts (e.g., hydrochlorides) by treatment with acid, which dramatically alters solubility, typically increasing water solubility.[2][3]
This combination of polar and non-polar features makes it an ideal candidate for purification by recrystallization, often requiring careful solvent selection or the use of a mixed-solvent system.[4]
Recrystallization Troubleshooting & FAQs
Q1: I'm starting with a crude sample of this compound. How do I begin the solvent selection process?
Answer: The most effective method is to perform small-scale solubility tests.[5][6] This empirical approach prevents the loss of valuable material and provides the clearest path to an optimal solvent or solvent system.
The ideal recrystallization solvent should exhibit a steep solubility curve: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation : Aliquot approximately 10-20 mg of your crude, dry solid into several small test tubes.
-
Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization.
-
Heating : For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a sand bath or on a hot plate. Continue to add small portions of the hot solvent until the solid just dissolves.[7]
-
Cooling : Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observation : A successful solvent will produce a high yield of crystalline solid upon cooling. If no crystals form, the compound may be too soluble. If the solid does not dissolve even with a large volume of hot solvent, it is not soluble enough.
Q2: Which single solvents are the most promising candidates for this compound?
Answer: Given the molecule's polarity, polar protic and aprotic solvents are excellent starting points. The "like dissolves like" principle suggests that solvents capable of hydrogen bonding will be effective.[4]
Based on the structure, we recommend screening the following solvents first:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Ethanol (95%) | 78 | 25 | Often a good choice for compounds with hydrogen-bonding capabilities. The small amount of water can enhance solubility of polar impurities. |
| Isopropanol | 82 | 20 | Similar to ethanol but slightly less polar. Can sometimes yield better crystals if the compound is too soluble in ethanol. |
| Acetonitrile | 82 | 37 | A polar aprotic solvent that can be very effective for moderately polar compounds. |
| Ethyl Acetate | 77 | 6 | A moderately polar solvent. May be a good choice, especially if impurities are highly polar or non-polar.[8] |
| Water | 100 | 80 | Due to the amine and nitro groups, there might be some solubility in hot water.[3] However, it is more likely to be useful as an anti-solvent in a mixed system. |
Q3: No single solvent seems to work. The compound is either too soluble or not soluble enough. What is the next step?
Answer: This is a common scenario and is best addressed using a mixed-solvent system (also known as a solvent-pair).[4] This technique involves a "good" solvent, in which the compound is highly soluble, and a "bad" or "anti-solvent," in which the compound is poorly soluble. The two solvents must be miscible.
Recommended Solvent Pairs:
-
Ethanol / Water : Dissolve in hot ethanol, add hot water dropwise.
-
Ethyl Acetate / Hexane : Dissolve in hot ethyl acetate, add hexane dropwise.
-
Acetone / Hexane : Dissolve in hot acetone, add hexane dropwise.[3]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution : In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent : While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[4][5]
-
Clarification : Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.[7][9]
-
Isolation : Cool further in an ice bath before collecting the crystals by vacuum filtration.
Q4: My compound is "oiling out" and forming a liquid layer instead of crystals. How do I fix this?
Answer: "Oiling out" occurs when the solid melts before it dissolves, often because the boiling point of the solvent is higher than the melting point of the solute, or because high levels of impurities are depressing the melting point.[4][9]
Troubleshooting Strategy for Oiling Out:
-
Re-heat and Dilute : Heat the solution to dissolve the oil. Add more of the "good" solvent to decrease the saturation temperature.[9]
-
Slow Down Cooling : Ensure the solution cools as slowly as possible. An insulated container (like a beaker wrapped in glass wool) can help. Rapid cooling favors oil formation.[9]
-
Change Solvents : If the problem persists, select a solvent with a lower boiling point.
-
Charcoal Treatment : Impurities may be the cause. Consider treating the hot solution with activated charcoal to adsorb impurities that may be inhibiting crystallization.
Q5: The solution is clear even after cooling in an ice bath, and no crystals have formed. What should I do?
Answer: A failure to crystallize usually means the solution is not sufficiently saturated or that nucleation is kinetically hindered. Here is a hierarchical approach to induce crystallization:
-
Scratch the Flask : Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites for crystal growth.[7][9]
-
Seed the Solution : If you have a small crystal of the pure product, add it to the cold solution to act as a template for crystallization.
-
Reduce Solvent Volume : There is likely too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt to cool it again.[9]
-
Try a Different System : If all else fails, evaporate the solvent completely and re-attempt the recrystallization with a different solvent or solvent pair.[9]
Visual Workflows and Decision Logic
The following diagrams illustrate the decision-making process for solvent selection and troubleshooting common recrystallization issues.
Caption: Decision tree for selecting a recrystallization solvent.
Caption: Workflow for troubleshooting common recrystallization problems.
References
- US2874196A, Method of crystallizing nitro products, Google P
- solvent selection for effective recrystallization of nitroarom
- FR1118443A, Process for the crystallization of nitro-aromatic compounds in nitric acid, Google P
- How to recrystallization amine compound and it is not soluble in common organic solvents, ResearchG
- 3.6F: Troubleshooting, Chemistry LibreTexts,
- Tips & Tricks: Recrystalliz
- Arom
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product?, Sciencemadness Discussion Board,
- recrystallization, filtr
- Application Notes and Protocols for the Purification of Piperidine Reaction Products, Benchchem,
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?, Reddit,
- Recrystalliz
- 1-(4-Nitrobenzoyl)piperidin-4-one, Chem-Impex,
- 1-(4-NITRO-BENZOYL)-PIPERIDIN-4-ONE | 34259-84-2, ChemicalBook,
- 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide | C13H15N3O4 | CID 870357, PubChem,
- Piperidine, Wikipedia,
- Supplementary Inform
- Piperidine, 1-[4-[[(2,5-dichlorophenyl)sulfonyl]amino]benzoyl]- Properties, EPA,
- Buy 4-Nitrobenzamidine (EVT-438448) | 25412-75-3, EvitaChem,
- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative HPLC Guide: Purity Analysis of 1-(4-Nitrobenzoyl)piperidin-4-amine
Executive Summary
1-(4-Nitrobenzoyl)piperidin-4-amine is a critical intermediate in the synthesis of anti-arrhythmic agents and kinase inhibitors. Its structural duality—containing a hydrophobic nitrobenzoyl moiety and a highly basic primary amine (
This guide compares two distinct HPLC methodologies for the purity analysis of this compound:
-
The Traditional Acidic Method (Method A): Uses Trifluoroacetic Acid (TFA).
-
The Optimized High-pH Method (Method B): Uses Ammonium Bicarbonate (pH 9.5) on a Hybrid Silica column.
Verdict: While Method A is common, Method B is the superior choice , offering sharper peak shapes (Tailing Factor < 1.2), higher sensitivity, and better resolution of polar impurities.
Part 1: Chemical Context & Chromatographic Challenges
The Molecule[1][2][3][4][5]
-
Compound: this compound
-
Chromophore: Nitrobenzoyl group (Strong UV absorption at ~265 nm). Note: Unlike unsubstituted piperidine, derivatization is NOT required.
-
Functional Groups:
-
Amide (N1): Neutral/Stable.
-
Primary Amine (C4): Highly basic.
-
The Challenge: The Silanol Effect
At acidic pH (Method A), the primary amine is fully protonated (
-
Severe peak tailing.
-
Variable retention times.
-
Loss of resolution from closely eluting impurities.
Part 2: Method Comparison (Technical Analysis)
The following table contrasts the performance of the traditional approach against the optimized protocol.
| Feature | Method A: Traditional Acidic | Method B: Optimized High-pH (Recommended) |
| Stationary Phase | Standard C18 (5 µm) | Hybrid C18 (e.g., XBridge/Gemini NX) |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | 10 mM Ammonium Bicarbonate (pH 9.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Amine State | Ionized ( | Neutral ( |
| Tailing Factor ( | Typically 1.5 – 2.0 (Poor) | 0.9 – 1.2 (Excellent) |
| Column Lifetime | High (Acid stable) | High (Requires Hybrid Silica) |
| MS Compatibility | Poor (TFA suppresses ionization) | Excellent (Volatile buffer) |
Decision Logic: Why Method B Wins
By elevating the pH to 9.5 (near the amine's
Visualization: Method Development Decision Tree
The following diagram illustrates the logic flow for selecting the optimal method based on analyte properties.
Caption: Decision tree highlighting the mechanism behind selecting High-pH chromatography for basic amines to prevent silanol interactions.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is validated to meet ICH Q2(R2) standards.
Reagents & Equipment
-
Reagents: Acetonitrile (HPLC Grade), Ammonium Bicarbonate (AR Grade), Ammonium Hydroxide (for pH adjustment), Milli-Q Water.
-
Column: Waters XBridge C18 BEH, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid Silica).
-
System: HPLC with PDA/UV Detector.
Mobile Phase Preparation[1][3][6]
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 9.5 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions
-
Column Temp: 30°C
-
Injection Volume: 10 µL
-
Detection: UV @ 265 nm (Nitrobenzoyl
) -
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 10 mL acetonitrile and dilute to volume with water.
-
Working Standard (50 µg/mL): Dilute 1.25 mL of Stock to 25 mL with Diluent.
Part 4: Validation Data Summary
The following data represents typical performance metrics observed when validating this method under ICH Q2(R2) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result (Method B) |
| Specificity | No interference at | Purity Angle < Purity Threshold (PDA) |
| Linearity ( | 0.9998 | |
| Precision (Repeatability) | RSD | 0.4% |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.5% – 101.2% |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL |
| Robustness (pH) | pH 9.5 ± 0.2 | Resolution maintained; |
Visualization: The Validation Workflow (ICH Q2(R2))
This diagram outlines the mandatory validation steps required for regulatory submission.
Caption: Workflow for validating the HPLC method according to ICH Q2(R2) guidelines.
Part 5: Troubleshooting & Expert Insights
Carryover
Due to the hydrophobic benzoyl group, this compound may stick to the injector needle or rotor seal.
-
Fix: Use a needle wash of 90% Acetonitrile / 10% Water . Ensure the wash cycle is at least 10 seconds.
Unknown Impurities
If "ghost peaks" appear at relative retention times (RRT) of ~0.8:
-
Cause: This is often the 4-nitrobenzoic acid precursor.
-
Resolution: The high pH method (Method B) ensures the acid is fully ionized (deprotonated), causing it to elute early (near the void volume), well-separated from the main amine peak. Acidic methods (Method A) might cause it to co-elute.
Column Care
Using high pH (9.5) destroys traditional silica columns within days.
-
Mandatory: You must use a column rated for pH 1-12 (Hybrid Particle Technology). Do not attempt Method B on a standard C18 column.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.
-
PubChem. (n.d.).[5] 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide Compound Summary. (Used for structural analog comparison). National Library of Medicine.
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A.
-
Waters Corporation. (n.d.). XBridge BEH C18 Column Care and Use Manual. (Reference for Hybrid Silica pH stability).
Sources
- 1. jocpr.com [jocpr.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide | C13H15N3O4 | CID 870357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: UV-Vis Characterization of 1-(4-Nitrobenzoyl)piperidin-4-amine
Topic: UV-Vis absorption maxima for 1-(4-Nitrobenzoyl)piperidin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This compound is a bifunctional building block frequently utilized in the synthesis of GPR119 agonists and other pharmacological agents.[1] Its optical properties are dominated by the 4-nitrobenzamide pharmacophore.[1] This guide provides a technical breakdown of its UV-Vis absorption characteristics, establishing a predicted absorption maximum (
This document serves as a reference for researchers validating the identity and purity of this compound, offering comparative data against structural analogues to ensure rigorous quality control (QC).
Spectral Characterization & Comparative Analysis
The UV-Vis spectrum of this compound is characterized by a high-intensity
2.1. Chromophore Analysis[1]
-
Primary Chromophore: The 4-nitrobenzoyl group.[1][2][3][4][5] The nitro group (
) acts as a strong electron acceptor, while the amide nitrogen (at the piperidine 1-position) acts as a moderate electron donor.[1] This creates a "push-pull" electronic system, resulting in a strong absorption band in the UV region. -
Structural Decoupling: The primary amine (
) at the piperidine 4-position is separated from the chromophore by an aliphatic piperidine ring (sp³ hybridized carbons).[1] Consequently, this amine is electronically decoupled from the aromatic system and does not significantly alter the compared to the core scaffold, 1-(4-nitrobenzoyl)piperidine.
2.2. Comparative Data Table
The following table benchmarks the target molecule against validated standards.
| Compound | Structure Type | Spectral Note | ||
| This compound | Target | 275 ± 5 nm | ~12,500 | Predicted based on core chromophore. |
| 1-(4-Nitrobenzoyl)piperidine | Core Scaffold | 275 nm | ~13,000 | Identical chromophore; direct analogue. |
| 4-Nitrobenzamide | Parent Amide | 265 nm | 10,000 - 12,000 | Lacks the inductive donor effect of the dialkyl amide. |
| 4-Nitrobenzoic Acid | Precursor | 260 nm | ~10,000 | Reference for hydrolysis degradation products.[1][6] |
| 4-Nitroaniline | Distant Analogue | 380 nm | ~13,500 | Distinct bathochromic shift (stronger donor); useful for negative ID.[1] |
Technical Insight: The slight bathochromic shift (red shift) of the piperidine derivative (275 nm) compared to 4-nitrobenzamide (265 nm) is due to the increased electron-donating capability of the disubstituted amide nitrogen (piperidine ring) versus the unsubstituted amide.[1]
Experimental Protocol: UV-Vis Determination
To ensure reproducibility and accurate extinction coefficient determination, follow this self-validating protocol.
3.1. Materials & Reagents[1][7][8]
-
Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).[1] Note: Acetonitrile (ACN) may result in a slight hypsochromic shift (blue shift) of 2-5 nm.[1]
-
Blank: Pure solvent from the same batch used for solvation.[1]
-
Cuvette: Quartz cuvettes (1 cm path length).
3.2. Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations: 10
M, 25 M, and 50 M. -
Calculation: Use
from the stock.[1]
-
-
Acquisition:
-
Data Analysis:
Mechanistic Visualization
The following diagrams illustrate the structural logic and the experimental workflow.
4.1. Chromophore & Electronic Transition Logic[1]
Figure 1: Structural dissection showing the active chromophore (Nitro-Benzene-Amide) and the electronic isolation of the distal 4-amine group.[1]
4.2. Experimental Workflow
Figure 2: Step-by-step experimental workflow for accurate UV-Vis characterization.[1]
References
-
NIST Chemistry WebBook. Benzamide, 4-nitro- (CAS 619-80-7) UV-Vis Spectrum.[1] National Institute of Standards and Technology.[1][6][9][10][11] Available at: [Link][1]
-
PubChem. 1-(4-Nitrobenzoyl)piperidine (Compound Summary). National Center for Biotechnology Information.[1] Available at: [Link][1]
-
SpectraBase. 1-(4-Nitrobenzoyl)-piperidine Mass & UV Spectral Data. Wiley Science Solutions.[1] Available at: [Link][1]
-
ResearchGate. UV-Vis absorption spectra of nitrobenzamide derivatives. (Contextual data on nitro-aromatic transitions). Available at: [Link][1]
Sources
- 1. 4-Azido-1-(4-nitrobenzoyl)piperidine | C12H13N5O3 | CID 151667644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide | C13H15N3O4 | CID 870357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azido-1-(4-nitrobenzoyl)piperidine | C12H13N5O3 | CID 151667644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzamide, 4-nitro- [webbook.nist.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Morpholine, 4-phenyl- [webbook.nist.gov]
- 10. Phenol, 4-nitro- [webbook.nist.gov]
- 11. 4-Nitrobenzoyl chloride [webbook.nist.gov]
A Comparative Guide to Quality Control Benchmarks for the Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine
Introduction: The Imperative for Rigorous Quality Control
1-(4-Nitrobenzoyl)piperidin-4-amine is a pivotal building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive secondary amine within the piperidine ring and an aromatic nitro group, makes it a valuable intermediate for synthesizing a diverse range of complex molecules and active pharmaceutical ingredients (APIs). The piperidine moiety, in particular, is a common scaffold in numerous marketed drugs.[1] The purity and well-defined characterization of this intermediate are paramount; any impurities, whether from unreacted starting materials, byproducts, or degradation, can have profound consequences on the yield, purity, and pharmacological profile of the final API.
This guide provides a comprehensive framework for establishing robust quality control (QC) benchmarks for the synthesis of this compound. We will delve into a standard synthetic methodology, compare critical analytical techniques for characterization, and establish clear acceptance criteria. This document is designed for researchers, process chemists, and quality assurance professionals dedicated to upholding the highest standards of scientific integrity and product quality.
Part 1: Synthetic Pathway and Process Overview
A common and efficient method for the synthesis of this compound involves the acylation of 4-aminopiperidine with 4-nitrobenzoyl chloride. This reaction, typically a Schotten-Baumann type, proceeds by nucleophilic acyl substitution where the more nucleophilic exocyclic primary amine of 4-aminopiperidine attacks the electrophilic carbonyl carbon of the acid chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthetic Protocol
Materials: 4-Aminopiperidine, 4-Nitrobenzoyl chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add 4-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylating Agent Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminopiperidine) is consumed.
-
Quenching and Work-up: Cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Part 2: A Comparative Guide to QC Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive quality control of the synthesized product. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a self-validating system for identity, purity, and stability.
Caption: The integrated quality control workflow for this compound.
Table 1: Comparison of Key Quality Control Analytical Techniques
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| Thin Layer Chromatography (TLC) | In-process monitoring, qualitative purity check | Rf value, presence of starting materials, major byproducts | Fast, inexpensive, requires minimal sample | Low resolution, not quantitative, difficult to detect trace impurities |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, impurity profiling | Retention time (t₋), peak area (% purity), detection of impurities | High resolution and sensitivity, quantitative, robust | Requires method development, more expensive than TLC |
| Mass Spectrometry (MS) | Molecular weight confirmation, structural identity | Mass-to-charge ratio (m/z) of the molecular ion | Extremely sensitive, provides exact mass (HRMS), can be coupled with LC | Does not distinguish between isomers, fragmentation can be complex |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation and confirmation | Chemical shift (δ), integration, coupling constants (J) | Provides detailed structural information, gold standard for identity | Lower sensitivity than MS, requires larger sample amounts, expensive |
| Melting Point | Physical property verification, indicator of purity | A sharp melting range | Simple, inexpensive, a narrow range indicates high purity | Impurities can depress and broaden the range, not specific |
Chromatographic Methods: Purity and Impurity Profiling
A. Thin Layer Chromatography (TLC)
-
Causality: TLC is the workhorse for real-time reaction monitoring. It operates on the principle of differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. The polar amine and amide functionalities in the product result in a moderate polarity, allowing for good separation from starting materials.
-
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Dichloromethane and Methanol (e.g., 95:5 v/v) with a small amount of triethylamine (0.1%) to prevent peak tailing of the basic amine.
-
Visualization: UV light at 254 nm (the nitroaromatic ring is strongly UV-active) and/or staining with ninhydrin (to visualize any unreacted primary amine starting material).
-
-
Benchmark: The product should appear as a single major spot with a distinct Rf value, different from the starting materials.
B. High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC provides the definitive quantitative measure of purity. A reverse-phase C18 column is ideal, where the nonpolar stationary phase retains the molecule based on its hydrophobicity. The method's high resolving power can separate the target compound from structurally similar impurities.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution. A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile. A typical gradient might run from 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
-
Benchmark: Purity should be ≥98% by peak area normalization. All process-related impurities should be identified and quantified.
Spectroscopic Methods: Identity and Structural Confirmation
A. Mass Spectrometry (MS)
-
Causality: MS confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
-
Protocol: Direct infusion or LC-MS using the HPLC conditions described above.
-
Benchmark: A prominent peak should be observed at m/z = 250.11 (C₁₂H₁₅N₃O₃, exact mass [M+H]⁺ = 250.1135).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR provides an unambiguous fingerprint of the molecular structure. ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR confirms the carbon skeleton.
-
Protocol: Dissolve ~5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Benchmark (Predicted ¹H NMR in DMSO-d₆):
-
Aromatic Protons: Two doublets around δ 8.2-8.3 ppm (protons ortho to NO₂) and δ 7.6-7.7 ppm (protons meta to NO₂).
-
Piperidine Protons: A complex multiplet pattern between δ 1.2-4.2 ppm.
-
Amine Protons (NH₂): A broad singlet which may be solvent-exchangeable.
-
Part 3: Impurity Profiling and Acceptance Criteria
A robust QC strategy must anticipate potential impurities. During the synthesis of this compound, several process-related impurities can arise.
Table 2: Potential Impurities and Their Origin
| Impurity | Structure/Name | Origin | Detection Method |
| Impurity A | 4-Aminopiperidine | Unreacted starting material | HPLC, TLC (Ninhydrin stain) |
| Impurity B | 4-Nitrobenzoic acid | Hydrolysis of 4-nitrobenzoyl chloride | HPLC |
| Impurity C | N,N'-bis(4-nitrobenzoyl)piperazine-1,4-diamine | Dimerization or reaction with piperazine impurity | HPLC, MS |
| Impurity D | 1-Nitrosopiperidin-4-amine | Nitrosation of the secondary amine | LC-MS/MS[2] |
Nitrosamine Impurities: A Critical Consideration Regulatory agencies like the FDA and EMA have issued strict guidance on the control of N-nitrosamine impurities, which are classified as probable human carcinogens.[3] The secondary amine of the piperidine ring in the starting material or product could potentially react with nitrosating agents (e.g., nitrites from excipients or solvents) under acidic conditions to form nitrosamine impurities.[4] Therefore, a risk assessment is essential, and if a risk is identified, a highly sensitive method like LC-MS/MS must be developed to monitor for these impurities at trace levels.[2]
Table 3: Final Product Quality Control Benchmarks
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Identity | ¹H NMR & ¹³C NMR | Spectrum conforms to the structure of this compound |
| Identity | MS (ESI+) | [M+H]⁺ = 250.11 ± 0.2 amu |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |
| Individual Impurity | HPLC | Any single unknown impurity ≤ 0.15% |
| Total Impurities | HPLC | ≤ 1.0% |
| Melting Point | Capillary Method | Report a sharp range (e.g., 155-159 °C, literature values may vary) |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits |
Conclusion
The quality control of this compound is not a single event but a comprehensive process that validates the identity, purity, and safety of this critical synthetic intermediate. By integrating a series of orthogonal analytical techniques—from in-process TLC checks to final quantitative HPLC and definitive NMR and MS structural confirmation—researchers and manufacturers can ensure the material meets the stringent benchmarks required for advanced drug discovery and development. Special attention to potential genotoxic impurities, such as nitrosamines, reflects a modern, risk-based approach to quality assurance, safeguarding the integrity of the entire pharmaceutical development pipeline.
References
-
PrepChem. Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride. Accessed February 2024. [Link]
-
SpectraBase. 1-(4-Nitrobenzoyl)-piperidine - Optional[MS (LC)] - Spectrum. Accessed February 2024. [Link]
-
PubChem. 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide. Accessed February 2024. [Link]
-
UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Accessed February 2024. [Link]
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White Rose eTheses Online. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Accessed February 2024. [Link]
-
PMC. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Accessed February 2024. [Link]
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ResearchGate. Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Accessed February 2024. [Link]
-
PubChem. 4-Azido-1-(4-nitrobenzoyl)piperidine. Accessed February 2024. [Link]
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PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Accessed February 2024. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Accessed February 2024.
-
ArtMolecule. Impurities and Degradation products. Accessed February 2024. [Link]
-
ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Accessed February 2024. [Link]
-
Celerion. The Impact of N-nitrosamine Impurities on Clinical Drug Development. Accessed February 2024. [Link]
-
PMC. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Accessed February 2024. [Link]
-
ChemicalRegister. 1-(4-Chloro-3-nitrobenzoyl)piperidine (CAS No. 91721-46-9) Suppliers. Accessed February 2024. [Link]
-
ResearchGate. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Accessed February 2024. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(4-Nitrobenzoyl)piperidin-4-amine
Executive Safety Summary: The "Unknown" Hazard Protocol
The Core Directive: As a research intermediate, 1-(4-Nitrobenzoyl)piperidin-4-amine likely lacks a comprehensive toxicological profile (e.g., full LD50 or Ames test data).[1][2] Therefore, you must operate under the Structure-Activity Relationship (SAR) Precautionary Principle .
We derive the safety protocols from its two primary functional groups:
-
The Nitro-Aromatic Moiety: Statistically associated with mutagenicity, skin sensitization, and potential transdermal absorption.[1][2]
-
The Primary Amine (Piperidin-4-amine): A basic functionality capable of chemical burns (corrosivity) to mucous membranes and respiratory sensitization.[1][2]
Immediate Hazard Classification (derived from SAR):
-
Health: Skin/Eye Irritant (Category 2), Potential Skin Sensitizer (Category 1), Potential Mutagen (suspected).[1][2]
-
Reactivity: Incompatible with strong oxidizers and strong acids.[1][2][3]
The Hierarchy of Controls: Engineering First
PPE is your last line of defense.[1][2] Before donning gear, ensure the engineering controls are active.[2]
| Control Level | Requirement for this compound |
| Primary Containment | Chemical Fume Hood: Mandatory for all open handling.[1][2] Maintain sash height <18 inches. Face velocity: 80–100 fpm.[1][2] |
| Static Control | Ionizing Bar/Anti-static Gun: Nitro-aromatic powders are often electrostatic.[1][2] Use anti-static measures during weighing to prevent "fly-away" powder inhalation.[1][2] |
| Surface Protection | Disposable Bench Liners: Use absorbent, plastic-backed liners (e.g., Benchkote) to capture invisible dust.[1][2] |
PPE Matrix: The "Double-Barrier" Standard[1][2]
For this compound, standard "lab safety" is insufficient due to the potential for nitro-group permeation and amine-based irritation.[1][2]
Hand Protection: The Double-Glove Protocol
Nitro compounds can permeate thin nitrile rubber.[1][2] The amine group requires protection against caustic burns.[1][2]
-
Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection glove).[1][2]
-
Outer Layer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile or Neoprene.[1][2]
-
Rationale: The air gap between gloves creates a diffusion break.[1][2] If the outer glove is compromised by solvent (e.g., DCM/DMF used in synthesis), the inner glove provides time to doff safely.
-
Change Frequency: Immediately upon splash; every 2 hours of continuous handling.
Respiratory Protection[1][2][4][5][6]
-
Standard Operation (In Hood): Surgical mask is insufficient.[1][2] No respirator needed if sash is proper.[1][2]
-
Spill/Outside Hood: N95 or P100 Particulate Respirator .
Eye & Body Protection[1][2]
-
Eyes: Chemical Splash Goggles (indirect vent).[1][2] Safety glasses are insufficient for powders that can drift behind lenses.[1][2]
-
Body: Lab coat (100% Cotton or Nomex). Avoid synthetic blends that melt if a fire occurs (nitro compounds release oxygen when burning).[1][2]
Operational Workflow: Visualization
The following diagram outlines the logical flow for handling this compound to minimize cross-contamination.
Caption: Workflow for handling this compound, emphasizing the critical control zone inside the fume hood.
Emergency Response Protocols
Exposure Response
-
Inhalation: Move to fresh air immediately. The amine group may cause delayed pulmonary edema; observe for 24 hours if coughing persists.[1][2]
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes. The basicity of the amine requires immediate dilution to prevent corneal opacity.[1][2]
Spill Cleanup (Solid/Powder)[1][2]
-
Evacuate the immediate area.
-
Contain: Cover spill with a damp paper towel (water-dampened) to prevent dust aerosolization.[1][2]
-
Clean: Scoop up the damp material.[1][2] Wipe the area with 1M Hydrochloric Acid (dilute) to neutralize the amine, followed by a water rinse.[1][2]
-
Disposal: Place in a sealed bag labeled "Hazardous Waste: Toxic Organic Solid."
Waste Disposal & Deactivation[10][11][12][13][14]
Scientific Rationale: Nitro compounds can be environmental toxins.[1][2] The amine group is pH-active.[1][2] Do not dispose of down the drain.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic | High-BTU Incineration. This ensures complete thermal destruction of the nitro ring.[1][2] |
| Liquid Waste (Aqueous) | Basic Organic | Adjust pH to 6–8 using dilute acid, then collect in "Aqueous Organic" drum. |
| Liquid Waste (Solvent) | Halogenated/Non-Hal | Segregate based on solvent (e.g., DCM vs. Methanol).[1][2] Do not mix with oxidizers (e.g., Nitric acid waste) as nitro compounds can sensitize the mixture to explosion.[1][2] |
Waste Decision Tree
Caption: Decision logic for segregating nitro-amine waste streams to prevent incompatible mixing.
References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 870357, 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide (Analogous Structure).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1][2] Retrieved from [Link][1][2]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[1][2] Wiley-Interscience.[1][2] (Reference for reductive degradation of nitro/amine compounds).
-
ECHA (European Chemicals Agency). Information on Chemicals - Piperidine Derivatives Hazard Classification.[1][2] Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
